1,8-Naphthyridine-2,7-diol

Vue d'ensemble

Description

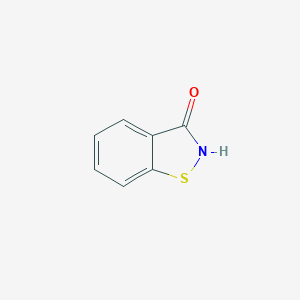

1,8-Naphthyridine-2,7-diol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for use in drug discovery, biosensors, and other areas of research.

Applications De Recherche Scientifique

Medicinal Chemistry: Antihypertensive and Antiarrhythmic Agents

1,8-Naphthyridine derivatives have been identified as having a broad spectrum of biological activities, including their use as antihypertensives and antiarrhythmics . The synthesis of difunctionalized 1,8-naphthyridines has been of particular interest due to their potential medicinal activity. These compounds can interact with biological targets to modulate blood pressure and heart rhythm, making them valuable in the treatment of cardiovascular diseases.

Agricultural Chemistry: Herbicide Safeners

In the agricultural sector, certain 1,8-naphthyridine compounds serve as herbicide safeners . These chemicals protect crops by enhancing the plant’s ability to detoxify the herbicide, thereby preventing damage to the crop while effectively controlling weed growth.

Immunostimulants

Substituted 1,8-naphthyridine compounds have also been used as immunostimulants . They can stimulate the immune system, potentially leading to applications in vaccines or as adjuvants to boost the body’s response to infections.

Materials Science: Light-Emitting Diodes (LEDs) and Solar Cells

The photochemical properties of 1,8-naphthyridines make them suitable for use in light-emitting diodes (LEDs) and dye-sensitized solar cells . Their ability to emit light when electrically stimulated or to convert light into electricity is valuable for developing more efficient and environmentally friendly technologies.

Analytical Chemistry: Molecular Sensors

1,8-Naphthyridine-based sensors have been developed for the detection of various nitroaromatic compounds, such as picric acid, which is important for environmental monitoring and safety . These sensors rely on the fluorescent properties of naphthyridines, which change in the presence of specific analytes.

Organic Synthesis: Synthesis of Complex Molecules

In organic synthesis, 1,8-naphthyridine-2,7-diol serves as an important building block for the construction of complex molecular architectures . Its reactivity allows for the creation of a diverse set of compounds through multicomponent reactions, which are essential in medicinal chemistry and chemical biology.

Environmental Science: Pollution Monitoring

The derivatives of 1,8-naphthyridine can be used in environmental science for pollution monitoring. Their chemical properties allow them to interact with various environmental pollutants, aiding in the detection and analysis of harmful substances in ecosystems .

Coordination Chemistry: Ligands for Metal Complexes

With flanking nitrogen centers, 1,8-naphthyridine compounds act as binucleating ligands in coordination chemistry . They can chelate metal ions, forming complexes that are useful in catalysis and materials science.

Mécanisme D'action

Target of Action

1,8-Naphthyridine-2,7-diol is a derivative of 1,8-Naphthyridine, a class of heterocyclic compounds known for their diverse biological activities 1,8-naphthyridine derivatives have been found to interact with dna base pairs and serve as ligands in coordination chemistry . They have also been used in the development of anionic fluorogenic chemosensors .

Mode of Action

It is suggested that 1,8-naphthyridine derivatives can form stable triplets with both a:t and g:c base pairs through hydrogen bonding . This interaction allows the molecule to function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of DNA base pairs .

Biochemical Pathways

Given its potential to interact with dna base pairs , it may influence DNA replication and transcription processes

Result of Action

The ability of 1,8-naphthyridine derivatives to interact with dna base pairs suggests potential applications in genomic sequencing

Propriétés

IUPAC Name |

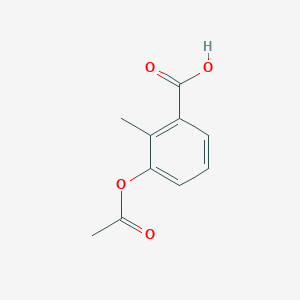

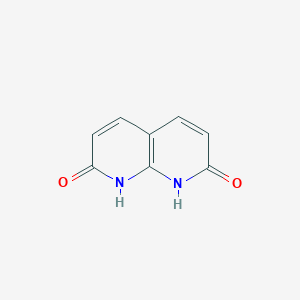

1,8-dihydro-1,8-naphthyridine-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJALSNRALPCDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413289 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine-2,7-diol | |

CAS RN |

49655-93-8 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)